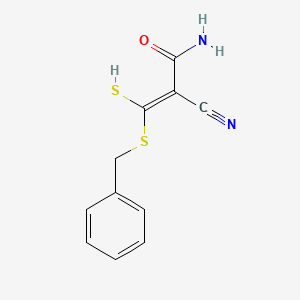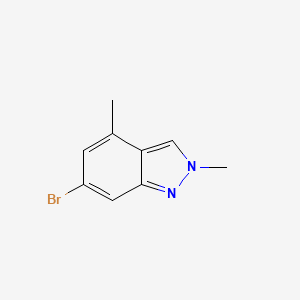
N-Boc-5-bromo-2-fluoro-DL-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-5-bromo-2-fluoro-DL-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position on the phenyl ring, along with a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-5-bromo-2-fluoro-DL-phenylalanine typically involves the following steps:
Protection of the amino group: The amino group of phenylalanine is protected using a tert-butoxycarbonyl (Boc) group.
Bromination: The phenyl ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS).
Fluorination: The 2-position of the phenyl ring is fluorinated using a fluorinating agent like Selectfluor.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-5-bromo-2-fluoro-DL-phenylalanine undergoes various chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products
The major products formed from these reactions include substituted phenylalanine derivatives and the free amino acid after deprotection.
Applications De Recherche Scientifique
N-Boc-5-bromo-2-fluoro-DL-phenylalanine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Boc-5-bromo-2-fluoro-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The Boc protecting group ensures the compound’s stability and solubility during chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-5-bromo-2-fluoro-L-phenylalanine: Similar structure but with a different stereochemistry.
N-Boc-5-chloro-2-fluoro-DL-phenylalanine: Contains a chlorine atom instead of bromine.
N-Boc-5-bromo-2-chloro-DL-phenylalanine: Contains a chlorine atom instead of fluorine.
Uniqueness
N-Boc-5-bromo-2-fluoro-DL-phenylalanine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and as a precursor in the synthesis of novel compounds.
Propriétés
Formule moléculaire |
C14H17BrFNO4 |
|---|---|
Poids moléculaire |
362.19 g/mol |
Nom IUPAC |
3-(5-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) |
Clé InChI |
GMCNCAWDRLFCEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B12068862.png)

![4-Chloro-5-iodo-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12068867.png)
![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068875.png)








![[4-Acetyloxy-5-[5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B12068922.png)
![Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]-](/img/structure/B12068944.png)
